Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate (compound 4c) is a synthetic small molecule featuring a tetrahydrobenzo[d]thiazole core linked to a methyl benzoate moiety via a carbamoyl group. Synthesized via General Procedure D2, it is reported as a white solid with a melting point of 220–222°C and a yield of 52% . Key spectral data include:
- 1H NMR (DMSO-d6): Peaks at δ 7.92–7.94 (m, 3H, aromatic), 8.43 (s, 1H, NH).
- 13C NMR: Signals at δ 52.2 (methyl ester), 166.7 (ester carbonyl).
- MS (ESI): [M + H]+ at m/z 497.2 .
HPLC purity is 98.0% (C-18 reverse phase) .
The compound was designed as a dual kinase inhibitor, targeting CK2 and GSK3β, which are implicated in cancer and neurodegenerative diseases .
Properties
IUPAC Name |
methyl 4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-15(20)11-8-6-10(7-9-11)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h6-9H,2-5H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEILVBLUKLTMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the tetrahydrobenzo[d]thiazole core. This can be achieved through cyclization reactions involving thioamides and halides
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides, esters, or ethers, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The biological activity of thiazole derivatives is well-documented, with applications in enzyme inhibition and modulation of biological pathways. Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate may be studied for its potential biological effects, including antimicrobial and anticancer properties.
Medicine: Thiazole derivatives are known for their therapeutic potential. This compound could be investigated for its use in drug development, particularly in the treatment of diseases such as cancer, bacterial infections, and metabolic disorders.
Industry: In the industrial sector, this compound may find applications in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate exerts its effects depends on its molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Analogs from the Same Series (Kinase Inhibitors)
Compounds 4i , 4j , 4k , and 4l (Table 1) share the tetrahydrobenzo[d]thiazole scaffold but differ in substituents, impacting physicochemical and biological properties:
| Compound | R-Group Modification | Yield (%) | Melting Point (°C) | Key Functional Differences |
|---|---|---|---|---|
| 4c (Target) | Methyl ester (COOCH3) | 52 | 220–222 | Enhanced lipophilicity |
| 4i | Benzoic acid (COOH) | 52 | 220–222 | Increased polarity, lower permeability |
| 4j | 3-Carboxybenzyl + benzoic acid | 63 | 177–178 | Bifunctional acidity, solubility |
| 4k | 4-Carboxybenzyl + benzoic acid | 55 | 181–183 | Structural isomer of 4j |
| 4l | 4-Methoxyphenyl + benzoic acid | 59 | 185–187 | Electron-donating group (OCH3) |
Key Findings :
- Lipophilicity vs. Solubility : The methyl ester in 4c improves membrane permeability over 4i–4l (carboxylic acids), which may enhance cellular uptake but reduce aqueous solubility .
- Synthetic Accessibility : Higher yields for 4j (63%) and 4l (59%) suggest favorable reaction conditions compared to 4c (52%) .
- Structural variations (e.g., methoxy in 4l) likely modulate binding affinity to kinase active sites .
Antiproliferative Thiazole-Triazole Hybrids
highlights compounds with tetrahydrobenzo[d]thiazole and triazole moieties, demonstrating antiproliferative activity against cancer cells:
Comparison with 4c :
- Mechanistic Divergence : Unlike 4c (kinase inhibition), these analogs target cell proliferation via undefined mechanisms, possibly involving tubulin disruption or DNA intercalation .
- Structural Features : The triazole ring introduces conformational rigidity, while the carboxylic acid group (vs. methyl ester in 4c ) may limit blood-brain barrier penetration .
Thiazolylmethylcarbamate Analogs
describes thiazole derivatives (e.g., compounds l, m, s), which are structurally distinct due to carbamate linkages and hydroperoxypropan-2-yl groups .
Biological Activity
Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 318.5 g/mol. The compound features a benzoate moiety linked to a tetrahydrobenzo[d]thiazole ring through a carbamoyl group. This structural arrangement is significant for its biological activity.
Biological Activity
1. Antitumor Activity:
Research has indicated that derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole exhibit notable antitumor properties. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. A study reported that certain tetrahydrobenzo[d]thiazole derivatives had IC50 values below 3 μM against specific kinases involved in tumor growth regulation .
2. Kinase Inhibition:
The compound has been evaluated for its ability to inhibit key kinases such as CK2 and GSK3β. In vitro assays demonstrated that this compound could effectively inhibit these kinases at low concentrations (IC50 values around 1.9 μM for CK2 and 0.67 μM for GSK3β), suggesting its potential as a therapeutic agent in cancer treatment .
3. Antimicrobial Properties:
Additionally, the compound's thiazole component is known for antimicrobial activity. Compounds derived from thiazoles have been reported to inhibit the growth of various bacterial strains and may serve as leads for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Targeting: The compound's ability to bind and inhibit specific kinases disrupts critical signaling pathways in cancer cells.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that thiazole derivatives can influence ROS levels in cells, contributing to their cytotoxic effects against tumors .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
